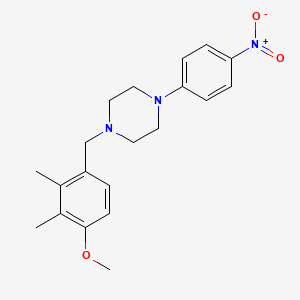![molecular formula C18H17N3O4 B5182199 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)
2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. Additionally, it has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, induction of apoptosis, and inhibition of acetylcholinesterase activity. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide include the development of more potent analogs, the investigation of its potential as a drug delivery system, and the study of its effects on other signaling pathways and enzymes.
Conclusion:
In conclusion, this compound is a compound that has shown potential as a therapeutic agent for the treatment of various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been found to exhibit anticancer and anti-inflammatory activity. However, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide involves the reaction of 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide has been studied for its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-20-16-8-7-14(25-10-17(19)22)9-15(16)18(23)21(11)12-3-5-13(24-2)6-4-12/h3-9H,10H2,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAGRHKYUPDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)N)C(=O)N1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5182129.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)

![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)


![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)

![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)